![molecular formula C32H18O4 B14510988 (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] CAS No. 63347-91-1](/img/structure/B14510988.png)
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is an organic compound that features a unique structure combining a phenylene group with dibenzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] typically involves the reaction of 1,4-phenylenediamine with dibenzofuran-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenylene and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Research into the medicinal applications of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is limited. its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism by which (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] exerts its effects depends on its specific application. In materials science, its electronic properties are crucial, while in potential medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,4-Phenylene)bis[(dibenzo[b,d]thiophene-3-yl)methanone]: Similar structure but with sulfur atoms replacing oxygen atoms in the dibenzofuran moieties.
(1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-3-yl)methanone]: Similar structure but with nitrogen atoms replacing oxygen atoms in the dibenzofuran moieties.
Uniqueness
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is unique due to the presence of oxygen atoms in the dibenzofuran moieties, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially offering different applications and advantages in various fields.
Eigenschaften
CAS-Nummer |
63347-91-1 |
|---|---|
Molekularformel |
C32H18O4 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[4-(dibenzofuran-3-carbonyl)phenyl]-dibenzofuran-3-ylmethanone |
InChI |
InChI=1S/C32H18O4/c33-31(21-13-15-25-23-5-1-3-7-27(23)35-29(25)17-21)19-9-11-20(12-10-19)32(34)22-14-16-26-24-6-2-4-8-28(24)36-30(26)18-22/h1-18H |
InChI-Schlüssel |
JXJYLKNEJZRHBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


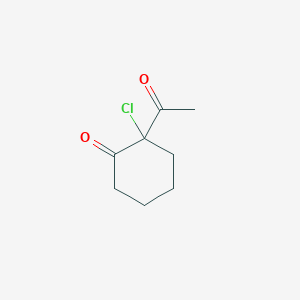
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

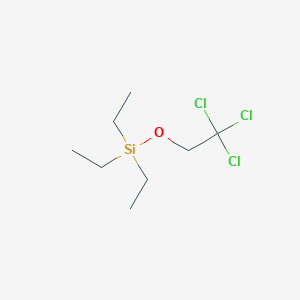
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
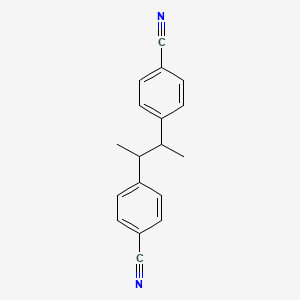
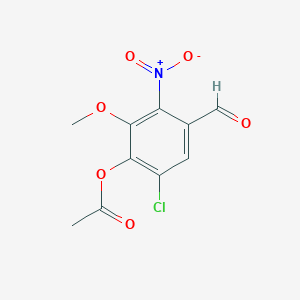
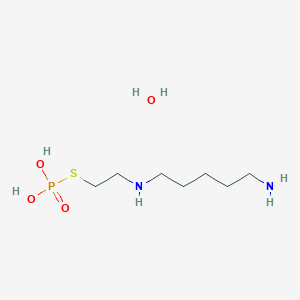
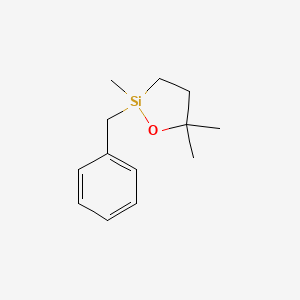
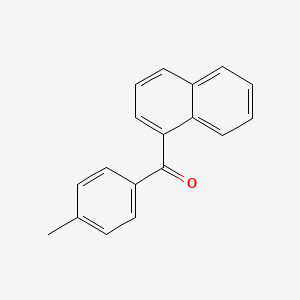
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

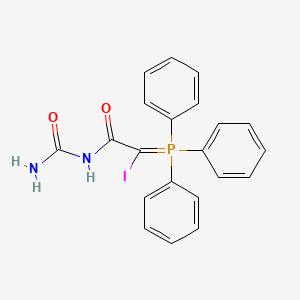
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
